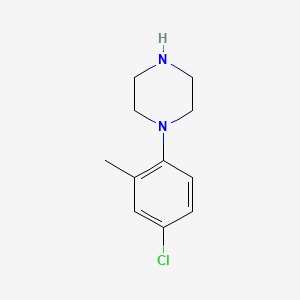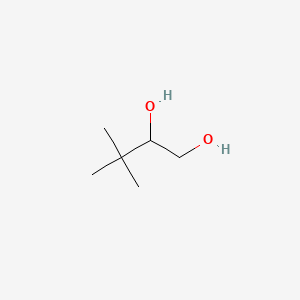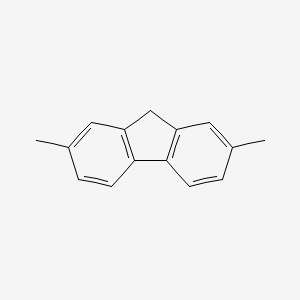![molecular formula C15H18 B1345583 pentacyclo[6.5.1.13,6.02,7.09,13]pentadeca-4,10-diene CAS No. 7158-25-0](/img/structure/B1345583.png)
pentacyclo[6.5.1.13,6.02,7.09,13]pentadeca-4,10-diene
描述
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing pentacyclo[6.5.1.13,6.02,7.09,13]pentadeca-4,10-diene involves the hydrogenation of appropriate starting materials through selective catalytic hydrogenation . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the compound can be produced via cycloaddition reactions involving dicyclopentadiene . This method is favored due to its efficiency and scalability, making it suitable for large-scale production.
化学反应分析
Types of Reactions
pentacyclo[6.5.1.13,6.02,7.09,13]pentadeca-4,10-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds .
科学研究应用
pentacyclo[6.5.1.13,6.02,7.09,13]pentadeca-4,10-diene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of high-energy fuels.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized materials and chemicals.
作用机制
The mechanism by which pentacyclo[6.5.1.13,6.02,7.09,13]pentadeca-4,10-diene exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to various receptors and enzymes, influencing biological processes .
相似化合物的比较
Similar Compounds
Uniqueness
What sets pentacyclo[6.5.1.13,6.02,7.09,13]pentadeca-4,10-diene apart from similar compounds is its specific tricyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable in high-energy fuel applications and other specialized industrial uses .
属性
IUPAC Name |
pentacyclo[6.5.1.13,6.02,7.09,13]pentadeca-4,10-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18/c1-2-10-11(3-1)13-7-12(10)14-8-4-5-9(6-8)15(13)14/h1-2,4-5,8-15H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGKRTHKVBCXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C3CC2C4C3C5CC4C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864018 | |
| Record name | Tricyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 4,9:5,8-Dimethano-1H-benz[f]indene, 3a,4,4a,5,8,8a,9,9a-octahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7158-25-0 | |
| Record name | 3a,4,4a,5,8,8a,9,9a-Octahydro-4,9:5,8-dimethano-1H-benz[f]indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7158-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclopentadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007158250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,9:5,8-Dimethano-1H-benz[f]indene, 3a,4,4a,5,8,8a,9,9a-octahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tricyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3a,4,4a,5,8,8a,9,9a-octahydro-4,9:5,8-dimethano-1H-benz[f]indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tricyclopentadiene?
A1: Tricyclopentadiene has the molecular formula C15H16 and a molecular weight of 196.29 g/mol.
Q2: What spectroscopic techniques are useful for characterizing Tricyclopentadiene?
A: Researchers commonly employ GC-MS, IR, 1H NMR, and 13C NMR to characterize Tricyclopentadiene and its derivatives. []
Q3: How does Tricyclopentadiene perform as an insulating material at high temperatures?
A: Studies show that Tricyclopentadiene exhibits promising electrical insulation properties at high temperatures, surpassing conventional epoxy resins. [, , , ]
Q4: Does the presence of silica fillers impact the properties of Tricyclopentadiene-based materials?
A: Yes, incorporating silica microparticles into Tricyclopentadiene resins can influence their mechanical, thermal, and electrical properties, potentially enhancing their suitability for high-voltage applications. []
Q5: How is Tricyclopentadiene synthesized from Dicyclopentadiene?
A: Tricyclopentadiene is synthesized via the oligomerization of Dicyclopentadiene, typically using catalysts such as zeolites, mesoporous silica, or ionic liquids. [, , , ]
Q6: What factors influence the selectivity towards Tricyclopentadiene during synthesis?
A: Factors like catalyst type, pore size, acidity, reaction temperature, and pressure significantly impact the selectivity of Tricyclopentadiene formation. [, , ]
Q7: What is the significance of the exo/endo ratio in Tricyclopentadiene synthesis?
A: The exo/endo ratio of Tricyclopentadiene isomers influences its properties. Continuous flow processes at elevated pressures can enhance the exo/endo ratio compared to batch reactions. []
Q8: Have computational methods been used to study Tricyclopentadiene?
A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the reactivity of double bonds in Tricyclopentadiene, providing insights into reaction pathways and intermediates. []
Q9: Can the dielectric properties of Tricyclopentadiene be predicted computationally?
A: Researchers have successfully estimated the relative permittivity of Tricyclopentadiene using quantum chemical calculations based on density functional theory and dielectric polarization models. []
Q10: How does the blending ratio of Tricyclopentadiene and Dicyclopentadiene affect material degradation at high temperatures?
A: Increasing the Tricyclopentadiene content in Tricyclopentadiene/Dicyclopentadiene blends can enhance their resistance to heat degradation, as evidenced by space charge accumulation behavior and infrared spectroscopy. []
Q11: Are there other high-energy-density fuel candidates similar to tetrahydrotricyclopentadiene (THTCPD)?
A: Yes, research has explored alternative high-density hydrocarbon fuels, including diamantane and hydrogenated products of isomerized norbornadiene dimers. []
Q12: What are the advantages and disadvantages of using AlCl3 versus HY zeolites for THTCPD isomerization?
A: While both AlCl3 and HY zeolites catalyze THTCPD isomerization, they differ in activity, selectivity, and economic viability. Comparative studies have assessed their respective unit production costs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


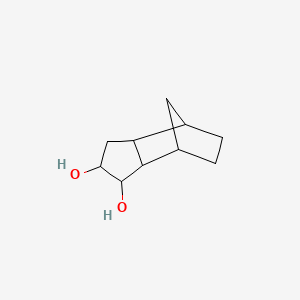
![{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid](/img/structure/B1345501.png)
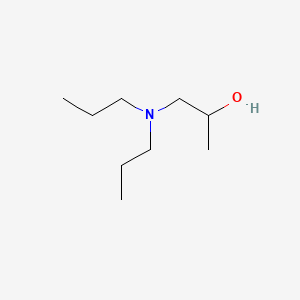
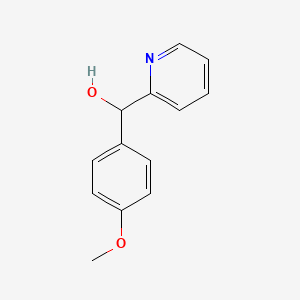
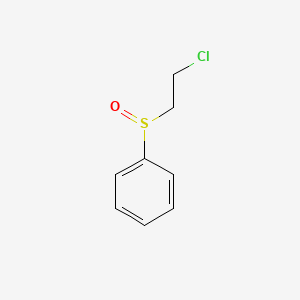
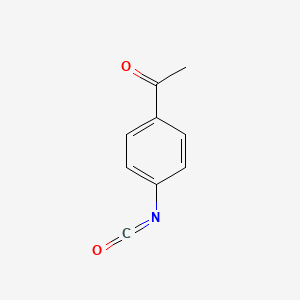
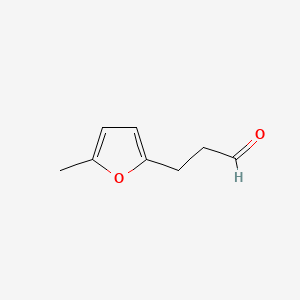
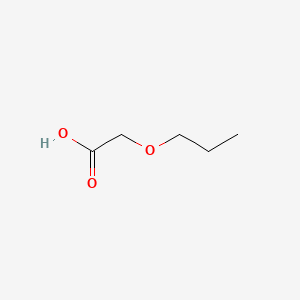

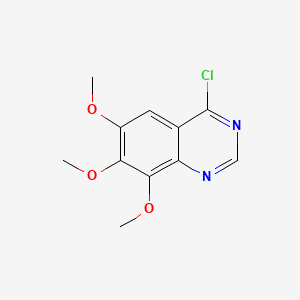
![2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1345515.png)
